4,5-二(9H-咔唑-9-基)邻苯二甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

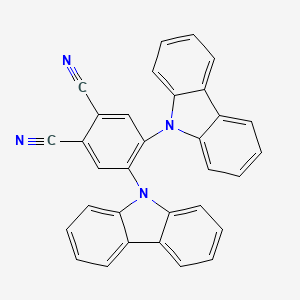

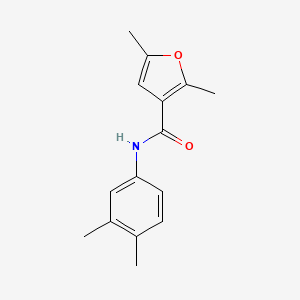

4,5-Di(9H-carbazole-9-yl)phthalonitrile is an organic compound with the molecular formula C32H18N4 . It is also known as 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene . The average mass of this compound is 458.512 Da .

Molecular Structure Analysis

The molecular structure of 4,5-Di(9H-carbazole-9-yl)phthalonitrile consists of two carbazole units attached to a phthalonitrile core . The compound has a high molecular weight .Physical And Chemical Properties Analysis

4,5-Di(9H-carbazole-9-yl)phthalonitrile has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is predicted to be 622.9±55.0 °C . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area of the compound is 57 Å2 .科学研究应用

有机发光二极管 (OLED)

4,5-二(9H-咔唑-9-基)邻苯二甲腈,称为 2CzPN,已被用作黄色磷光有机发光二极管 (PHOLED) 中的窄带隙主体材料。此应用利用了 2CzPN 提高器件性能的能力,在高亮度水平下实现低开启电压和高量子效率,而没有效率下降。这种材料允许在低掺杂浓度下优化器件性能,表明其在节能 OLED 显示和照明应用中的潜力 (Yook 和 Lee,2015)。

双极电荷传输特性

在 OLED 领域的另一个应用涉及开发一种名为 CzPN 的双极主体材料,它分别结合了咔唑和邻苯二甲腈作为供体和受体单元。这种材料展示出小的能隙和深的最低未占据分子轨道 (LUMO) 能级,促进了有效的电荷传输。它被用作各种彩色磷光 OLED 和热激活延迟荧光 (TADF) 器件中的主体,展示了其作为通用主体材料的多功能性和效率 (Wu 等人,2020)。

电荷转移型主体

进一步探索 OLED 应用,4,5-二(9H-咔唑-9-基)邻苯二甲腈已被用作电荷转移型主体。它与富电子和缺电子的单元相结合,增强了热稳定性、双极载流子传输和适当的三重态能级。这种配置支持黄色磷光器件中的低驱动电压和高量子效率,突出了其在高性能 OLED 中的潜力 (Lee、Lim 和 Lee,2021)。

光合作用催化剂

除了 OLED 之外,4,5-二(9H-咔唑-9-基)邻苯二甲腈衍生物已被用作磷酸化 N-杂芳族化合物的合成中的光催化剂。此应用展示了 4,5-二(9H-咔唑-9-基)邻苯二甲腈衍生物在促进质子耦合电子转移中的效用,使能够在可见光照射下构建多种磷酸化化合物。这突出了其在绿色化学和有机合成中的潜力 (Liu 等人,2020)。

电子和光学性质增强

已经研究了 4,5-二(9H-咔唑-9-基)邻苯二甲腈与钴(II)酞菁等材料的整合对其光谱性质的影响。这展示了该化合物在改性和增强材料的电子和光学性质中的作用,这在包括传感、光伏和光催化在内的各种应用中可能是有益的 (Morozova 等人,2017)。

作用机制

Target of Action

It is known to be used as a thermally activated delayed fluorescence (tadf) emitter , which suggests that its targets could be the molecules or structures involved in light emission processes in certain applications.

Mode of Action

This compound is known to function as a donor-acceptor chromophore and an efficient metal-free photoredox catalyst for organic synthesis . It is involved in the process of thermally activated delayed fluorescence (TADF) . The compound can absorb energy and then release it in the form of light, a process that is crucial in organic light-emitting diodes (OLEDs) .

Biochemical Pathways

Given its role as a tadf emitter, it is likely involved in the photophysical processes and pathways related to light emission in oleds .

Result of Action

The molecular and cellular effects of 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- action are primarily observed in the context of its applications in OLEDs. As a TADF emitter, it can absorb energy and then release it in the form of light . This property is utilized to enhance the performance of small molecule organic solar cells .

Action Environment

The action, efficacy, and stability of 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- can be influenced by various environmental factors. For instance, the compound is stable in the fridge for an extended period . Its performance in OLEDs can be influenced by factors such as temperature, the presence of other compounds, and the specific configuration of the OLED device .

安全和危害

未来方向

The carbazolyl dicyanobenzene family of compounds, which includes 4,5-Di(9H-carbazole-9-yl)phthalonitrile, has been widely investigated as thermally-activated delayed fluorescence (TADF) emitters in organic light emitting diodes (OLEDs) . These compounds have shown high luminescence efficiencies and excellent operational stability . Future research may focus on improving the efficiency and stability of these compounds in OLEDs.

属性

IUPAC Name |

4,5-di(carbazol-9-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N4/c33-19-21-17-31(35-27-13-5-1-9-23(27)24-10-2-6-14-28(24)35)32(18-22(21)20-34)36-29-15-7-3-11-25(29)26-12-4-8-16-30(26)36/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQBWXBFVYTYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 2CzPN a suitable material for OLEDs?

A1: 2CzPN exhibits thermally activated delayed fluorescence (TADF) [, , , , , , , , ]. This property allows it to harvest both singlet and triplet excitons, leading to significantly enhanced electroluminescence efficiency compared to traditional fluorescent materials.

Q2: What is the significance of the singlet-triplet energy difference (ΔEST) in 2CzPN and how does it relate to its TADF properties?

A2: A small ΔEST is crucial for efficient TADF. Theoretical studies using density functional theory (DFT) have shown that 2CzPN possesses a small ΔEST due to its distinct singlet (S1) and triplet (T1) state characters. The S1 state has a dominant charge-transfer (CT) nature, while the T1 state exhibits a primarily local-excitation (LE) character [, ]. This difference in nature contributes to the small ΔEST, facilitating efficient up-conversion of triplet excitons to the singlet state and leading to enhanced fluorescence.

Q3: How does the structure of 2CzPN contribute to its high PLQY?

A4: 2CzPN’s structure, with carbazole units linked to a phthalonitrile core, contributes to a near-unity PLQY, especially in multichromophore designs [, ]. This is attributed to efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, resulting in strong delayed fluorescence.

Q4: Has 2CzPN been used in practical OLED devices, and what kind of efficiencies have been achieved?

A5: Yes, 2CzPN has been successfully incorporated into various OLED architectures. For instance, a sky-blue OLED using 2CzPN as the emitter and a mixed cohost system achieved an impressive external quantum efficiency (EQE) of 21.8%, approaching the theoretical limit for fluorescent OLEDs []. Other studies have explored its use in hybrid white OLEDs [], solution-processed QD-LEDs [], and organic ultraviolet photodetectors (UV-PDs) [], demonstrating its versatility in organic optoelectronics.

Q5: Are there any limitations or challenges associated with the use of 2CzPN in OLEDs?

A6: Despite its high efficiency, 2CzPN-based OLEDs can exhibit significant efficiency roll-off at higher current densities []. This suggests that factors such as a relatively slow RISC rate, rather than just charge imbalance, might be contributing to this limitation and require further investigation for improvement.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2968531.png)

![6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2968532.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)